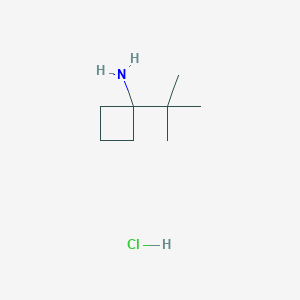

1-(tert-Butyl)cyclobutanamine hydrochloride

Description

1-(tert-Butyl)cyclobutanamine hydrochloride is a cyclobutane-derived amine salt with a bulky tert-butyl substituent. The tert-butyl group confers steric hindrance and lipophilicity, which may enhance metabolic stability and influence receptor binding compared to smaller substituents (e.g., trifluoromethyl or aminomethyl groups).

Properties

IUPAC Name |

1-tert-butylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2,3)8(9)5-4-6-8;/h4-6,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPVMPJKEDKKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)cyclobutanamine hydrochloride typically involves the reaction of tert-butylamine with cyclobutanone under specific conditions. The process begins with the formation of an intermediate, which is then subjected to hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common. Additionally, purification steps such as recrystallization or distillation are employed to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to yield secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include amine oxides, secondary amines, and substituted cyclobutanamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

1-(tert-Butyl)cyclobutanamine hydrochloride has been investigated for its potential role in drug development due to its ability to serve as a scaffold for creating new pharmacological agents. The compound's structural characteristics allow for modifications that can enhance biological activity and selectivity. For instance, researchers have explored the incorporation of this compound into integrin antagonists, which are critical in treating conditions such as cancer and cardiovascular diseases .

Structure-Activity Relationship Studies

The structure-activity relationships (SAR) of cyclobutane derivatives, including this compound, have been extensively studied. These investigations reveal that variations in sidechain structures can significantly impact the potency and efficacy of the resulting compounds. For example, cyclobutane-based compounds have shown promising activity as σ1 receptor ligands, indicating their potential utility in neuropharmacology .

Metabolic Stability

Studies have highlighted the metabolic stability of cyclobutane derivatives, suggesting that this compound may exhibit favorable pharmacokinetic properties. The stability of these compounds in biological systems is crucial for their effectiveness as therapeutic agents . Research indicates that modifications to the cyclobutane ring can lead to improved half-lives, making them suitable candidates for further development.

Integrin Antagonists

A notable application of this compound is its incorporation into integrin antagonist chemotypes. In a study involving mouse models, compounds derived from this scaffold demonstrated significant functional inhibition of αvβ3 integrins, which are implicated in tumor progression and metastasis. The results indicated that these derivatives could potentially lead to new treatments for cancer .

Hydroxylation Studies

Research focusing on selective hydroxylation reactions involving cyclobutylamines has provided insights into their synthetic utility. Enzyme-catalyzed hydroxylation of this compound yielded various hydroxylated products with distinct biological activities. This approach highlights the compound's potential as a precursor for synthesizing more complex molecules with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and cyclobutanamine structure contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to changes in cellular functions and biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and safety differences between 1-(tert-Butyl)cyclobutanamine hydrochloride and analogous cyclobutane derivatives:

Key Findings:

Structural and Functional Differences: The tert-butyl group increases steric bulk and lipophilicity compared to trifluoromethyl (CF₃) or fluoromethyl (FCH₂) groups. This may enhance blood-brain barrier penetration and receptor binding affinity in cannabinoid modulators . 1-(Trifluoromethyl)cyclobutanamine hydrochloride exhibits confirmed activity in cannabinoid receptor modulators (e.g., Compound 765, m/z = 380.4 [M+H]⁺), with NMR data indicating distinct proton environments influenced by the CF₃ group . 1-(Aminomethyl)cyclobutanamine lacks pharmacological data but is associated with acute toxicity risks (H302, H315, H319), suggesting higher reactivity compared to halogenated or alkylated analogs .

Safety and Handling: 1-(Aminomethyl)cyclobutanamine requires stringent precautions (e.g., gloves, eye protection) due to its irritant properties . In contrast, halogenated analogs (CF₃, FCH₂) are used in controlled pharmaceutical synthesis, implying stricter purity and safety protocols . Storage at 2–8°C is common across cyclobutane derivatives to prevent decomposition .

Synthetic Utility: 1-(Trifluoromethyl)cyclobutanamine hydrochloride is synthesized via a multi-step process involving tert-butoxycarbonyl (Boc) protection and HCl deprotection, yielding a stable intermediate for receptor modulators .

Critical Analysis of Evidence

- Pharmacological Data Gaps : Direct activity data for this compound are absent in the evidence. Conclusions are inferred from structurally related compounds (e.g., CF₃ analogs) .

- Safety Contrasts: The aminomethyl derivative’s acute toxicity (H302) contrasts with the pharmaceutical use of halogenated analogs, highlighting substituent-dependent safety profiles .

- Methodological Consistency : All analogs employ Boc protection/deprotection strategies, ensuring synthetic reproducibility .

Biological Activity

Introduction

1-(tert-Butyl)cyclobutanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

This compound is characterized by the presence of a cyclobutane ring, which contributes to its metabolic stability and bioactivity. The tert-butyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHN.HCl |

| Molecular Weight | 165.65 g/mol |

| Melting Point | 210-215 °C |

| Solubility | Soluble in water |

Pharmacodynamics

Research indicates that this compound exhibits various biological activities, particularly as an integrin antagonist. Integrins are crucial for cell adhesion and signaling, making them significant targets in cancer therapy.

Case Studies

- Integrin Antagonism : A study demonstrated that cyclobutane derivatives, including this compound, effectively inhibited the αvβ3 integrin, which is implicated in tumor growth and metastasis. The compound showed an IC value of less than 1 μM, indicating potent activity against this target .

- Metabolic Stability : The compound's metabolic stability was assessed through various in vitro assays. Results indicated that the cyclobutane scaffold contributes to a half-life exceeding 80 minutes in biological systems, suggesting that it remains active longer than many other compounds .

- Antifungal Activity : The biological evaluation included antifungal assays against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The results showed that while the original drug was slightly more potent, the analogs derived from this compound retained significant antifungal activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclobutane ring can significantly impact biological activity. For instance, replacing the tert-butyl group with other substituents has been shown to alter lipophilicity and metabolic stability, which are critical for drug efficacy.

Table 2: Structure-Activity Relationship Findings

| Modification | Biological Activity (IC) | Lipophilicity (log D) |

|---|---|---|

| tert-butyl | < 1 μM | Increased by 0.5 |

| CF-cyclobutane | Moderate (varied by structure) | Similar to tert-butyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.